molecular formula C12H17FN4O B6434948 N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2548999-44-4

N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide

Cat. No.: B6434948
CAS No.: 2548999-44-4
M. Wt: 252.29 g/mol
InChI Key: GBXDYRCMWNERDA-UHFFFAOYSA-N
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Description

N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is a synthetic organic compound that features a piperidine ring substituted with a fluoropyrimidine moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide typically involves the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions. One common method includes the use of piperidine-4-carboxylic acid and 5-fluoropyrimidine as starting materials, which undergo a series of reactions including amide formation and methylation . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis . The piperidine ring may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is unique due to its specific combination of a fluoropyrimidine moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O/c1-9(18)16(2)10-3-5-17(6-4-10)12-11(13)7-14-8-15-12/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXDYRCMWNERDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=NC=NC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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